5-(Methoxymethyl)furan-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

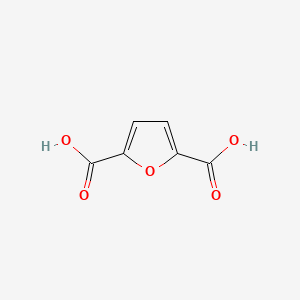

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUCEXDTXVRYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360550 | |

| Record name | 5-(methoxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-60-8 | |

| Record name | 5-(methoxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 5-(Methoxymethyl)furan-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-(methoxymethyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and estimated values derived from spectral analysis of closely related analogs and established principles of spectroscopy. This guide is intended to support research and development activities by providing key analytical benchmarks for this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈O₄

-

Molecular Weight: 156.14 g/mol

-

CAS Number: 1917-60-8

Spectral Data Summary

The following sections provide a summary of the available and estimated spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are estimated based on the analysis of structurally similar furan derivatives and established chemical shift principles. Actual experimental values may vary.

Table 1: Estimated ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10-12 | Singlet (broad) | -COOH |

| ~7.2-7.3 | Doublet | H3 (furan ring) |

| ~6.4-6.5 | Doublet | H4 (furan ring) |

| ~4.5-4.6 | Singlet | -CH₂- |

| ~3.3-3.4 | Singlet | -OCH₃ |

Table 2: Estimated ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C=O (Carboxylic Acid) |

| ~155-160 | C5 (furan ring) |

| ~145-150 | C2 (furan ring) |

| ~120-125 | C3 (furan ring) |

| ~110-115 | C4 (furan ring) |

| ~65-70 | -CH₂- |

| ~58-62 | -OCH₃ |

Infrared (IR) Spectroscopy

Note: The following IR data are predicted based on the characteristic absorption frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2500-3300 | O-H stretch | Broad, characteristic of a carboxylic acid dimer |

| ~2950 | C-H stretch | Aliphatic |

| ~1700-1720 | C=O stretch | Strong, characteristic of a carboxylic acid |

| ~1570 & ~1480 | C=C stretch | Furan ring skeletal vibrations |

| ~1200-1300 | C-O stretch | Carboxylic acid |

| ~1020-1040 | C-O-C stretch | Ether linkage |

Mass Spectrometry (MS)

The following mass spectrometry data is based on predicted fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 156.04 | [M]⁺ |

| 157.05 | [M+H]⁺ |

| 179.03 | [M+Na]⁺ |

| 155.03 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR is typically used.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used.

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range to detect the molecular ion and its fragments.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectral data and methodologies for this compound to aid in its identification and characterization in a research and development setting. For definitive structural confirmation, it is recommended to acquire experimental data and perform a full spectral analysis.

Navigating the Furan scaffold: A Technical Guide to the Natural Occurrence of 5-(Hydroxymethyl)furan-2-carboxylic Acid

Disclaimer: This technical guide addresses the natural occurrence of 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA). The initial request for information on 5-(methoxymethyl)furan-2-carboxylic acid (MMFCA) did not yield evidence of its natural occurrence in the reviewed literature. Therefore, this document focuses on the closely related and well-documented naturally occurring analogue, HMFCA, to provide relevant insights for researchers, scientists, and drug development professionals.

Introduction

Furan derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. Among these, 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid, is a naturally occurring furanoid that has been identified in various biological systems. This technical guide provides a comprehensive overview of the natural occurrence of HMFCA, presenting quantitative data, detailed experimental protocols for its detection and quantification, and an examination of its biosynthetic origins.

Natural Occurrence and Quantitative Data

HMFCA has been identified in a limited number of natural sources, primarily certain fungal species and as a metabolite in humans. The following table summarizes the known occurrences and reported concentrations of HMFCA.

| Natural Source | Compound Name | Concentration |

| Fungi (Aspergillus spp., Gibberella fujikuroi) | 5-(Hydroxymethyl)furan-2-carboxylic acid | Not specified |

| Human Urine | 5-(Hydroxymethyl)furan-2-carboxylic acid | 0-100 mg/L (most samples ~10 mg/L)[1][2] |

Biosynthesis of 5-(Hydroxymethyl)furan-2-carboxylic Acid

HMFCA is recognized as a metabolite of 5-hydroxymethylfurfural (HMF), a compound formed from the degradation of sugars.[3] The biotransformation of HMF to HMFCA has been demonstrated in microorganisms. The biosynthetic pathway can be visualized as a multi-step enzymatic conversion.

References

- 1. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]

- 2. researchgate.net [researchgate.net]

- 3. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to 5-(Methoxymethyl)furan-2-carboxylic acid: IUPAC Nomenclature and Synonyms

For researchers, scientists, and professionals engaged in drug development, precise molecular identification is paramount. This document provides a detailed reference for the chemical compound 5-(Methoxymethyl)furan-2-carboxylic acid, including its formal IUPAC name and known synonyms, to ensure clarity and accuracy in scientific communication and procurement.

IUPAC Name

The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This nomenclature precisely describes the molecular structure, indicating a furan ring with a carboxylic acid group at the 2-position and a methoxymethyl group at the 5-position. An equally acceptable and commonly used IUPAC name is 5-(methoxymethyl)-2-furoic acid .

Synonyms and Identifiers

In scientific literature, databases, and commercial listings, this compound is referenced by several alternative names and identifiers. Utilizing these synonyms is crucial for conducting exhaustive literature searches and sourcing the compound from various suppliers.

| Identifier Type | Identifier | Source |

| CAS Number | 1917-60-8 | PubChem[1], Santa Cruz Biotechnology[2] |

| Depositor-Supplied Synonym | DTXSID00360550 | PubChem[1] |

| Depositor-Supplied Synonym | RefChem:300550 | PubChem[1] |

| Depositor-Supplied Synonym | DTXCID80311601 | PubChem[1] |

This guide is intended to serve as a foundational resource for professionals requiring precise chemical information. The accurate identification of this compound through its IUPAC name and associated synonyms is the first step in rigorous scientific investigation and product development. No experimental protocols or signaling pathways are described in the provided search results. Therefore, no diagrams or DOT scripts can be generated.

References

The Biological Activity of Furan-2-Carboxylic Acid Derivatives: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells).[3][4] The cytotoxicity is typically assessed using the MTT assay, a colorimetric assay for measuring cellular metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the furan derivatives was evaluated against HeLa, HepG2, and Vero cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.

Quantitative Data: Cytotoxicity of Furan Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [3][4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | HeLa | Weak cytotoxicity | [4] |

| Compound 8a | HepG2 | Selective anticancer activity | [4] |

| Compound 8c | HeLa | Significant anticancer activity | [4] |

| Compound 9c | HeLa | Significant anticancer activity | [4] |

Note: Specific IC50 values for compounds 1, 8a, 8c, and 9c were not provided in the source material, but their relative activities were described.

Antibacterial Activity

Certain derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[3][4] The antibacterial efficacy is commonly determined by the disc diffusion method and the micro broth dilution method to ascertain the minimal inhibitory concentration (MIC).

Experimental Protocol: Antibacterial Assays

1. Disc Diffusion Method: [4]

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria is spread evenly onto the surface of a nutrient agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 500 µg) are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.

2. Micro Broth Dilution Method for Minimal Inhibitory Concentration (MIC): [4]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., nutrient broth with glucose and a pH indicator) in a 96-well microplate.

-

Inoculation: A standardized suspension of the test bacteria (e.g., 10^5 cells/mL) is added to each well.

-

Controls: Positive controls (no drug) and reference antibiotics (e.g., tetracycline) are included.

-

Incubation: The microplate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth, often indicated by no change in the pH indicator's color.

Quantitative Data: Antibacterial Activity of Furan Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 | [3][4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Staphylococcus aureus ATCC25923 | 1.00 | [4] |

Synthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate and Derivatives

The synthesis of the parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, and its subsequent derivatives involves a multi-step chemical process. A generalized workflow for the synthesis is depicted below.

References

- 1. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]

- 2. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

5-(Methoxymethyl)furan-2-carboxylic Acid: A Technical Overview of Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methoxymethyl)furan-2-carboxylic acid is a furan derivative with a structural resemblance to biologically active compounds derived from the dehydration of carbohydrates. While comprehensive studies on its specific mechanism of action are limited, research on its precursors and analogous compounds suggests potential therapeutic applications. This technical guide consolidates the current understanding of the biological activities associated with this compound and its related molecules, providing a foundation for future research and drug development endeavors.

Introduction

This compound belongs to a class of furanic compounds that have garnered significant interest due to their origins from renewable biomass and their potential as platform chemicals and bioactive molecules. It is structurally related to 5-hydroxymethylfurfural (HMF), a key intermediate in the biorefinery pipeline, and its oxidized metabolite, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Understanding the biological activities of these related compounds provides valuable insights into the potential mechanism of action of this compound.

Known Biological Activities of Related Furan Derivatives

Direct studies on the mechanism of action of this compound are not extensively reported in the current scientific literature. However, research on its parent compound, HMF, and its derivatives has revealed several biological effects.

Xanthine Oxidase Inhibition

5-Hydroxymethylfurfural (HMF) has been identified as a potent inhibitor of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. The inhibitory action of HMF on xanthine oxidase suggests a potential therapeutic role for HMF and its derivatives in managing this condition.

Cytotoxic and Anti-cancer Activities

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One particular amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated notable biological activity against the HeLa cell line.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activities of HMF and its derivatives.

| Compound | Biological Activity | Assay | Target | IC50 Value | Reference |

| 5-Hydroxymethylfurfural (HMF) | Xanthine Oxidase Inhibition | Enzyme Inhibition Assay | Xanthine Oxidase | 168 µg/mL | [1] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxicity | MTT Assay | HeLa cells | 62.37 µg/mL |

Experimental Protocols

Xanthine Oxidase Inhibition Assay

The inhibitory activity of 5-HMF on xanthine oxidase can be determined spectrophotometrically. The assay mixture typically contains:

-

Phosphate buffer (pH 7.5)

-

Xanthine (substrate)

-

Xanthine oxidase

-

Test compound (5-HMF)

The reaction is initiated by the addition of the enzyme. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound. The IC50 value is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The cytotoxicity of furan derivatives against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol involves:

-

Seeding cancer cells (e.g., HeLa) in a 96-well plate and allowing them to adhere overnight.

-

Treating the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Adding MTT solution to each well and incubating for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilizing the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Metabolic Fate

While a specific signaling pathway for this compound has not been elucidated, the metabolic pathway of its precursor, HMF, is better understood. HMF can be oxidized in vivo to form 2,5-furandicarboxylic acid (FDCA) through intermediate steps that include the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-diformylfuran (DFF).[2]

Caption: Metabolic oxidation pathways of 5-Hydroxymethylfurfural (HMF).

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound, starting from its known related compounds.

References

An In-depth Technical Guide to the Solubility of 5-(Methoxymethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

5-(Methoxymethyl)furan-2-carboxylic acid possesses both polar and nonpolar characteristics, which will govern its solubility in different solvents. The presence of a carboxylic acid group suggests that it will be an acidic compound. The furan ring and the methoxymethyl group introduce some degree of lipophilicity.

Based on these structural features, the following solubility behavior can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, some degree of solubility is expected in these solvents. The presence of the ether linkage may also contribute to hydrogen bonding.

-

Aqueous Basic Solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): As a carboxylic acid, this compound is expected to react with basic solutions to form a water-soluble salt. Solubility in 5% sodium bicarbonate can indicate a relatively strong acid.[1][2][3]

-

Aqueous Acidic Solutions (e.g., 5% Hydrochloric Acid): The compound is not expected to be soluble in acidic solutions as it is an acid itself and will not be protonated.[1][2][3]

-

Organic Solvents: The overall polarity of the molecule will determine its solubility in various organic solvents. It is likely to have some solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols like ethanol. Its solubility in nonpolar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination

A systematic approach is necessary to determine the solubility of this compound. The following protocol outlines a general procedure for both qualitative and quantitative assessment.[1][2][3][4][5]

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in different classes of solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[2]

-

Add 0.75 mL of the selected solvent in small portions.[2]

-

After each addition, shake the test tube vigorously for at least 60 seconds.[2][4]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[4]

-

If the compound is water-soluble, test its pH using litmus paper to confirm its acidic nature.[3][5]

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to assess its acid-base properties.[1][2]

-

For compounds insoluble in aqueous acids and bases, their solubility in concentrated sulfuric acid can be tested, which can indicate the presence of certain functional groups.[2][5]

Quantitative Solubility Determination (Polythermal Method)

For precise solubility data, a method such as the polythermal method can be employed to determine the saturation temperature at a given concentration.[6]

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Multiple reactor system (e.g., Crystal16) with temperature control and turbidity sensors

-

Vials

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into a vial to prepare a solution of known concentration.

-

Place the vial in the multiple reactor system.

-

Heat the solution at a controlled rate (e.g., 0.5 K/min) while stirring until the solid is completely dissolved.[6]

-

Cool the solution at the same controlled rate until precipitation is detected by the turbidity sensors. The temperature at which precipitation occurs is the saturation temperature for that concentration.

-

Repeat the heating and cooling cycles to ensure reproducibility.

-

Perform the experiment with different concentrations to generate a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for solubility determination.

This guide provides a framework for researchers and professionals in drug development to approach the solubility assessment of this compound. By following the outlined experimental protocols and considering the principles of chemical structure and polarity, a thorough understanding of its solubility profile can be achieved, which is crucial for its potential applications.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid from 5-(Hydroxymethyl)furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a valuable bio-derived molecule with applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its synthesis from the biomass-derived platform chemical 5-(Hydroxymethyl)furfural (HMF) is a key process in the valorization of renewable resources. This document provides detailed application notes and experimental protocols for a two-step synthesis of MMFCA from HMF. The synthesis involves an initial etherification of HMF to 5-(methoxymethyl)furfural (MMF), followed by the selective oxidation of MMF to MMFCA. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the synthesis, including reaction conditions, catalysts, and quantitative data.

Introduction

The transition to a bio-based economy necessitates the development of efficient catalytic routes for converting biomass into value-added chemicals. 5-(Hydroxymethyl)furfural (HMF) is a key platform molecule derived from the dehydration of C6 sugars. Its rich chemistry allows for the synthesis of a wide array of furanic compounds. Among these, this compound (MMFCA) is of significant interest due to its potential as a monomer for bio-based polyesters and as an intermediate in the synthesis of pharmaceuticals. The synthesis of MMFCA from HMF typically proceeds through a two-step pathway: the etherification of the hydroxyl group of HMF with methanol to form 5-(methoxymethyl)furfural (MMF), followed by the selective oxidation of the aldehyde group of MMF to a carboxylic acid. This document outlines detailed protocols for both of these synthetic steps.

Synthesis Pathway Overview

The overall synthesis of this compound from HMF is a two-step process:

-

Step 1: Etherification of HMF to 5-(methoxymethyl)furfural (MMF). In this step, the hydroxyl group of HMF is etherified using methanol in the presence of an acid catalyst.

-

Step 2: Oxidation of MMF to this compound (MMFCA). The aldehyde group of the intermediate MMF is then selectively oxidized to a carboxylic acid to yield the final product.

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Experimental Protocols

Step 1: Etherification of 5-(Hydroxymethyl)furfural (HMF) to 5-(methoxymethyl)furfural (MMF)

This protocol is based on the findings of Requies et al. (2023) on the use of zeolite catalysts for the etherification of HMF.[1]

Materials:

-

5-(Hydroxymethyl)furfural (HMF)

-

Methanol (MeOH), anhydrous

-

ZSM-5 zeolite catalyst (protonated form, HZSM-5)

-

Batch reactor equipped with magnetic stirring and temperature control

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Catalyst Preparation: The commercial ZSM-5 zeolite in its ammonia form is calcined in static air at 550 °C for 3 hours to obtain the protonated form (HZSM-5).[1]

-

Reaction Setup: In a batch reactor, a mixture of HMF and methanol is prepared. A typical reaction mixture consists of a 1/99 weight ratio of HMF to MeOH.[1]

-

Catalyst Addition: The HZSM-5 catalyst is added to the HMF/methanol mixture. The catalyst loading can be varied to optimize the reaction.

-

Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (e.g., 160 °C) with continuous stirring.[1] The reaction is allowed to proceed for a specified duration (e.g., 5-10 hours).[1]

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by HPLC. After the reaction is complete, the catalyst is separated from the reaction mixture by filtration. The excess methanol is removed under reduced pressure to yield the crude 5-(methoxymethyl)furfural (MMF).

-

Purification: The crude MMF can be purified by column chromatography on silica gel if required.

Quantitative Data for Etherification of HMF to MMF:

| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |

| ZSM-5 | 160 | 5 | Not specified | 97 | [2] |

| HZSM-5 | 160 | 5 | ~95 | ~85 | [1] |

Step 2: Oxidation of 5-(methoxymethyl)furfural (MMF) to this compound (MMFCA)

Materials:

-

5-(methoxymethyl)furfural (MMF)

-

Oxidant (e.g., Oxygen (O₂), Hydrogen peroxide (H₂O₂))

-

Catalyst (e.g., Co-Mn-Br system, or a noble metal catalyst such as Au-Pd on a support)

-

Solvent (e.g., Acetic acid, water)

-

Base (if required, e.g., NaOH)

-

Pressurized reactor (if using O₂)

-

Analytical equipment: HPLC, Nuclear Magnetic Resonance (NMR)

Procedure (Proposed):

-

Reaction Setup: The 5-(methoxymethyl)furfural (MMF) is dissolved in a suitable solvent (e.g., acetic acid) in a reactor.

-

Catalyst Addition: The oxidation catalyst (e.g., a mixture of cobalt acetate, manganese acetate, and sodium bromide for a Co-Mn-Br system) is added to the reactor.

-

Reaction Conditions: The reactor is pressurized with an oxidant like oxygen and heated to the reaction temperature (e.g., 100-150 °C). The reaction is stirred vigorously for several hours. The progress of the reaction is monitored by HPLC.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure.

-

Purification: The crude this compound is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data for Oxidation of Aldehydes to Carboxylic Acids (for reference):

The following table provides data for the oxidation of HMF to FDCA, which involves the oxidation of both the aldehyde and alcohol groups. The selective oxidation of the aldehyde group in MMF is expected to be more straightforward.

| Substrate | Catalyst System | Oxidant | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| HMF | Co/Mn/Br | Air | 170 | 0.67 | FDCA | 86.01 | [3] |

| HMF | Ru pincer complex | Alkaline Water | 150 | 48 | FDCA | 95 | [4] |

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from HMF.

Caption: Two-step synthesis of MMFCA from HMF.

Logical Relationship of the Synthesis

The following diagram outlines the logical progression and key stages of the synthesis process.

Caption: Logical workflow for MMFCA synthesis.

Conclusion

The synthesis of this compound from HMF represents a promising route for the production of a valuable, bio-based chemical. The two-step process, involving an initial etherification followed by a selective oxidation, can be achieved with good yields using heterogeneous or homogeneous catalysts. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize the synthesis of MMFCA for various applications in the chemical and pharmaceutical industries. Further research into more sustainable and efficient catalytic systems for the oxidation step will be beneficial for the large-scale production of MMFCA.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a valuable bio-based platform chemical with potential applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its structure, derived from renewable biomass resources, makes it an attractive alternative to petroleum-based building blocks. This document outlines a robust chemoenzymatic strategy for the synthesis of MMFCA, starting from the readily available biomass-derived platform molecule 5-hydroxymethylfurfural (HMF).

The synthesis is a two-step process:

-

Chemical Etherification: Conversion of 5-hydroxymethylfurfural (HMF) to 5-(methoxymethyl)furfural (MMF) via acid-catalyzed etherification with methanol.

-

Enzymatic Oxidation: Selective oxidation of the aldehyde group of MMF to a carboxylic acid, yielding MMFCA, using a whole-cell biocatalyst.

This approach combines the efficiency of chemical synthesis for the initial transformation with the high selectivity and mild reaction conditions of biocatalysis for the final oxidation step, providing a sustainable and effective route to MMFCA.

Experimental Protocols

Part 1: Chemical Etherification of 5-Hydroxymethylfurfural (HMF) to 5-(Methoxymethyl)furfural (MMF)

This protocol describes the acid-catalyzed etherification of HMF to MMF using a solid acid catalyst.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Anhydrous methanol (MeOH)

-

Solid acid catalyst (e.g., Amberlyst-15, H-ZSM-5 zeolite)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add HMF and anhydrous methanol.

-

Add the solid acid catalyst to the mixture.

-

Attach a condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude MMF.

-

Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Enzymatic Oxidation of 5-(Methoxymethyl)furfural (MMF) to this compound (MMFCA)

This protocol details the whole-cell biocatalytic oxidation of MMF to MMFCA using recombinant Escherichia coli cells.

Materials:

-

5-(Methoxymethyl)furfural (MMF)

-

Recombinant E. coli cells expressing vanillin dehydrogenase and NADH oxidase

-

Phosphate buffer (0.2 M, pH 7.0)

-

Incubator shaker

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Prepare a suspension of the recombinant E. coli cells (wet cell weight) in 0.2 M phosphate buffer (pH 7.0).

-

Add MMF to the cell suspension to the desired starting concentration.

-

Incubate the reaction mixture in an incubator shaker at 30°C with agitation (e.g., 160 rpm).

-

Monitor the conversion of MMF and the formation of MMFCA periodically by taking aliquots from the reaction mixture.

-

Dilute the aliquots with the mobile phase and analyze by HPLC.

-

Upon completion of the reaction, centrifuge the mixture to separate the cells.

-

Collect the supernatant containing the product, MMFCA.

-

The product can be further purified by extraction and crystallization.

Data Presentation

Table 1: Representative Data for Chemical Etherification of HMF to MMF

| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |

| H-ZSM-5 | 120 | 5 | >99 | 97 | [1] |

| Amberlyst-15 | 100 | 6 | 95 | 85 | [2] |

Table 2: Quantitative Data for Enzymatic Oxidation of MMF to MMFCA

| Biocatalyst | Substrate (MMF) Concentration | Productivity (g/L·h) | Final MMFCA Concentration (mM) | Reference |

| E. coli expressing vanillin dehydrogenase and NADH oxidase | Fed-batch | 5.6 | 287 |

Visualization

Caption: Chemoenzymatic workflow for MMFCA synthesis.

Caption: Enzymatic oxidation of MMF to MMFCA.

References

- 1. 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural [addi.ehu.es]

- 2. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]

Application Notes and Protocols for the Catalytic Conversion of 5-Hydroxymethylfurfural to 5-(Methoxymethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The conversion is presented as a two-step process involving an initial acid-catalyzed etherification of HMF to 5-(methoxymethyl)furfural (MMF), followed by a biocatalytic oxidation of MMF to the final product, MMFCA. This chemoenzymatic approach offers a pathway to a valuable furanic derivative with potential applications in polymer chemistry and as a building block in drug development. Detailed methodologies for both the chemical and biological transformations are provided, along with tabulated data for easy comparison of reaction parameters and outcomes.

Introduction

5-Hydroxymethylfurfural (HMF) is a key bio-based platform molecule, readily accessible from the dehydration of C6 sugars. Its rich chemistry allows for the synthesis of a wide array of valuable downstream chemicals. Among these, furan-2,5-dicarboxylic acid (FDCA) has garnered significant attention as a bio-based alternative to terephthalic acid. However, other derivatives of HMF, such as this compound (MMFCA), are also of growing interest due to their potential as monomers for novel polyesters and as intermediates in the synthesis of pharmaceuticals.

The conversion of HMF to MMFCA can be efficiently achieved through a two-step synthetic route. The first step involves the selective etherification of the hydroxyl group of HMF with methanol to yield 5-(methoxymethyl)furfural (MMF). This reaction is typically catalyzed by solid acid catalysts, such as zeolites, which offer advantages in terms of reusability and process efficiency. The subsequent step involves the selective oxidation of the aldehyde group of MMF to a carboxylic acid, affording MMFCA. For this transformation, biocatalysis presents a highly selective and environmentally benign option, utilizing whole-cell or isolated enzyme systems.

These application notes provide detailed protocols for a representative chemoenzymatic synthesis of MMFCA from HMF, offering researchers a practical guide for laboratory-scale production.

Step 1: Catalytic Etherification of 5-Hydroxymethylfurfural (HMF) to 5-(Methoxymethyl)furfural (MMF)

The etherification of HMF with methanol is effectively catalyzed by solid acid catalysts. Zeolites, with their well-defined pore structures and tunable acidity, have demonstrated high activity and selectivity for this reaction.

Experimental Protocol: Zeolite-Catalyzed Etherification of HMF

Materials:

-

5-Hydroxymethylfurfural (HMF, ≥99.0%)

-

Methanol (Anhydrous, 99.8%)

-

HZSM-5 zeolite catalyst (Si/Al ratio of 23)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation: The HZSM-5 zeolite catalyst is activated by calcination in static air at 550 °C for 3 hours to ensure the removal of any adsorbed water and to generate the active protonated form.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of HMF in 50 mL of anhydrous methanol.

-

Catalyst Addition: To the stirred solution, add 0.5 g of the activated HZSM-5 catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Maintain the reaction at this temperature for 5 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots periodically and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the zeolite catalyst. The catalyst can be washed with methanol, dried, and stored for potential reuse.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the resulting residue in 50 mL of dichloromethane and wash with 2 x 20 mL of deionized water to remove any unreacted HMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(methoxymethyl)furfural (MMF).

-

-

Purification: The crude MMF can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Data Presentation: Etherification of HMF to MMF

| Catalyst | Si/Al Ratio | Temperature (°C) | Time (h) | HMF Conversion (%) | MMF Yield (%) | Reference |

| HZSM-5 | 23 | 65 (reflux) | 5 | >95 | 97 | [1] |

| H-Beta | 12.5 | 160 | 10 | ~90 | ~85 | [2] |

| Amberlyst-15 | - | 120 | 4 | ~98 | ~95 | [3] |

Step 2: Biocatalytic Oxidation of 5-(Methoxymethyl)furfural (MMF) to this compound (MMFCA)

The selective oxidation of the aldehyde functionality in MMF to a carboxylic acid can be achieved with high specificity using a biocatalyst. Whole-cell biocatalysis with engineered Escherichia coli expressing a suitable dehydrogenase has been shown to be effective for this transformation.

Experimental Protocol: Whole-Cell Biocatalytic Oxidation of MMF

Materials:

-

5-(Methoxymethyl)furfural (MMF, synthesized in Step 1)

-

Recombinant E. coli cells expressing vanillin dehydrogenase and NADH oxidase

-

Phosphate buffer (0.2 M, pH 7.0)

-

Luria-Bertani (LB) medium for cell cultivation

-

Inducer for protein expression (e.g., IPTG)

-

Centrifuge and centrifuge tubes

-

Incubator shaker

-

pH meter

-

Lyophilizer (optional)

Procedure:

-

Preparation of the Biocatalyst:

-

Cultivate the recombinant E. coli strain in LB medium containing the appropriate antibiotic at 37 °C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce the expression of the desired enzymes by adding IPTG to a final concentration of 0.5 mM and continue the cultivation at a lower temperature (e.g., 20 °C) for 12-16 hours.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4 °C).

-

Wash the cell pellet twice with phosphate buffer (0.2 M, pH 7.0) and resuspend the cells in the same buffer to a desired cell concentration (e.g., 50 mg wet cell weight/mL). These resting cells are now ready for use as the biocatalyst.

-

-

Biocatalytic Oxidation Reaction:

-

In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing 10 mL of 0.2 M phosphate buffer (pH 7.0), the prepared E. coli cell suspension (to a final concentration of 50 mg/mL), and MMF as the substrate (e.g., 50 mM).

-

Incubate the reaction mixture at 30 °C with shaking at 160 rpm.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

Centrifuge the samples to remove the cells and analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of MMF and MMFCA.

-

-

Work-up and Product Isolation:

-

Once the reaction has reached completion (as determined by HPLC analysis), centrifuge the reaction mixture to remove the cells.

-

Acidify the supernatant to pH 2-3 with 1 M HCl to precipitate the MMFCA.

-

Collect the precipitated product by filtration.

-

Wash the product with cold deionized water and dry under vacuum to obtain the purified this compound.

-

Data Presentation: Biocatalytic Oxidation of MMF to MMFCA

| Biocatalyst | Substrate (MMF) Conc. (mM) | Time (h) | Temperature (°C) | pH | MMFCA Yield (%) | Productivity (g/L·h) | Reference |

| E. coli expressing vanillin dehydrogenase and NADH oxidase | 240 (fed-batch) | 48 | 30 | 7.0 | >95 | 5.6 | [4] |

Visualizations

Reaction Pathway Diagram

Caption: Chemoenzymatic synthesis pathway of MMFCA from HMF.

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of MMFCA.

References

Application Notes and Protocols: 5-(Methoxymethyl)furan-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a bio-based platform chemical derived from renewable resources. Its furan scaffold, substituted with both a carboxylic acid and a methoxymethyl group, offers a unique combination of reactive sites, making it a valuable and versatile building block in organic synthesis. The furan ring is an electron-rich aromatic system, and the carboxylic acid moiety allows for a variety of transformations, including esterification, amidation, and participation in cross-coupling reactions. The methoxymethyl group can also be a site for further chemical modification. These attributes make MMFCA an attractive starting material for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and advanced materials such as biodegradable polymers.

This document provides detailed application notes and experimental protocols for the use of MMFCA in several key synthetic transformations.

Esterification of this compound

The carboxylic acid functionality of MMFCA can be readily converted to esters, which are common intermediates in organic synthesis and can also be final products with applications as fragrances, solvents, and plasticizers. Two common and effective methods for the esterification of MMFCA are the Fischer-Speier esterification and the Steglich esterification.

This is a classic acid-catalyzed esterification method that is particularly well-suited for simple alcohols that can be used in excess as the solvent.

Protocol: Synthesis of Methyl 5-(methoxymethyl)furan-2-carboxylate

-

Materials:

-

This compound (MMFCA)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of MMFCA), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-(methoxymethyl)furan-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Table 1: Representative Data for Fischer-Speier Esterification of MMFCA

| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |

| Methanol | H₂SO₄ | 2-4 | 85-95 |

| Ethanol | H₂SO₄ | 3-5 | 80-90 |

Experimental Workflow for Fischer-Speier Esterification

Caption: Workflow for the Fischer-Speier esterification of MMFCA.

This method is advantageous for acid-sensitive substrates or when using more precious or sterically hindered alcohols, as it proceeds under mild, neutral conditions. It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).

Protocol: Steglich Esterification of MMFCA with a Generic Alcohol (ROH)

-

Materials:

-

This compound (MMFCA)

-

Alcohol (ROH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve this compound (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq.) or EDC (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring by TLC.

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

Table 2: Representative Data for Steglich Esterification of MMFCA

| Alcohol | Coupling Agent | Catalyst | Typical Yield (%) |

| Benzyl alcohol | DCC | DMAP | 80-90 |

| Isopropanol | EDC | DMAP | 75-85 |

Caption: Workflow for the amidation of MMFCA.

Cross-Coupling Reactions

To utilize MMFCA in cross-coupling reactions, it is often necessary to first convert it to a derivative, such as a halide or a boronic ester. For instance, the furan ring can be halogenated, and the resulting halo-MMFCA derivative can then participate in various palladium-catalyzed cross-coupling reactions.

3.1. Suzuki-Miyaura Coupling (Illustrative Example)

This protocol describes a general approach for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-MMFCA ester with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-(methoxymethyl)furan-2-carboxylate

-

Materials:

-

Methyl 5-bromo-3-(methoxymethyl)furan-2-carboxylate (starting material, requires separate synthesis)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Round-bottom flask, reflux condenser, inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

To a round-bottom flask, add the bromo-MMFCA ester (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (0.02-0.05 eq.) and degas for another 5 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-95 |

Logical Flow of a Cross-Coupling Strategy

Caption: A general strategy for employing MMFCA in cross-coupling reactions.

Polymer Synthesis

MMFCA, being a difunctional monomer (after activation of the carboxylic acid and potential modification of the methoxymethyl group to a hydroxyl or other functional group), can be used in the synthesis of polyesters and polyamides. Its bio-based origin makes it an attractive monomer for the development of sustainable polymers.

4.1. Polyester Synthesis via Polycondensation

MMFCA can be polymerized with a diol to form polyesters. This typically requires high temperatures and a catalyst.

Protocol: Melt Polycondensation of MMFCA with a Diol

-

Materials:

-

This compound (MMFCA)

-

Diol (e.g., ethylene glycol, 1,4-butanediol)

-

Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

-

Procedure:

-

Esterification Stage: Charge the MMFCA, diol (in slight excess, e.g., 1:1.2 molar ratio), and catalyst into the reaction vessel. Heat the mixture under a nitrogen atmosphere to 160-190 °C with stirring. Water will be formed and should be removed by distillation. This stage is typically continued for 2-4 hours.

-

Polycondensation Stage: Gradually increase the temperature to 210-250 °C while slowly reducing the pressure to a high vacuum (<1 mbar). This will facilitate the removal of the excess diol and drive the polymerization forward. The viscosity of the mixture will increase as the polymer chain grows. Continue for another 2-4 hours.

-

The resulting polyester can be extruded and pelletized.

-

4.2. Polyamide Synthesis

MMFCA can be polymerized with a diamine to produce polyamides.

Protocol: Polyamide Synthesis from MMFCA and a Diamine

-

Materials:

-

This compound (MMFCA)

-

Diamine (e.g., hexamethylenediamine)

-

DCC/DMAP or other amide coupling agents for solution polymerization, or a catalyst for melt polycondensation.

-

-

Procedure (Melt Polycondensation):

-

First, form a nylon salt by mixing equimolar amounts of MMFCA and the diamine in a suitable solvent (e.g., methanol) and then isolating the salt.

-

Place the dried nylon salt in a reaction vessel and heat it under an inert atmosphere to a temperature above its melting point (typically 200-280 °C).

-

Water is eliminated as the amide bonds form, and this is removed from the reaction vessel.

-

The reaction is continued until the desired molecular weight is achieved, indicated by the melt viscosity.

-

Signaling Pathway Analogy for Polymer Synthesis

Caption: A simplified representation of the stages in polycondensation.

This compound is a highly adaptable and valuable building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to a diverse range of molecules with potential applications in pharmaceuticals, materials science, and beyond. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this bio-based platform chemical. As the demand for sustainable chemical feedstocks grows, the importance of MMFCA and other furan derivatives in synthetic chemistry is expected to increase significantly.

Application Notes and Protocols for the Use of 5-(Methoxymethyl)furan-2-carboxylic Acid in Bio-based Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing demand for sustainable materials has propelled research into bio-based polymers as alternatives to their petroleum-derived counterparts. Furan derivatives, obtainable from renewable biomass resources, have emerged as promising building blocks for a new generation of polyesters and other polymers. 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) is a versatile, bio-based monomer derived from 5-hydroxymethylfurfural (HMF). Its unique structure, featuring both a carboxylic acid and a methoxymethyl group, offers intriguing possibilities for the synthesis of novel polymers with tailored properties. The furan ring imparts rigidity and can lead to materials with excellent thermal stability and barrier properties, making them suitable for a wide range of applications, including packaging, textiles, and biomedical uses.

These application notes provide a comprehensive overview of the potential use of MMFCA in bio-based polymer synthesis. While direct experimental data on the polymerization of MMFCA is limited in publicly available literature, this document leverages the extensive research on closely related furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid, to propose detailed experimental protocols and expected polymer properties.

Data Presentation: Properties of Furan-Based Polyesters

The following table summarizes the thermal and mechanical properties of various furan-based polyesters synthesized from monomers structurally related to MMFCA. This data provides a valuable benchmark for predicting the potential characteristics of polymers derived from MMFCA.

| Polymer | Comonomers | Synthesis Method | Mn ( g/mol ) | Tg (°C) | Tm (°C) | Td (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEF | FDCA, Ethylene Glycol | Melt Polycondensation | 83,000 | 85-95 | 210-235 | ~360 | 2000-2600 | 35-70 | 3-6 |

| PBF | FDCA, 1,4-Butanediol | Melt Polycondensation | 30,300 | 35-45 | 170-180 | ~370 | 1800-2200 | 50-60 | 5-10 |

| PHF | FDCA, 1,6-Hexanediol | Melt Polycondensation | - | 15-25 | 140-150 | ~380 | 1000-1500 | 40-50 | 100-200 |

| Poly(BHMF-succinate) | BHMF, Succinic Acid | Enzymatic | ~2000 | High | Moderate | - | - | - | - |

| Poly(BHMF-sebacate) | BHMF, Sebacic Acid | Enzymatic | ~2000 | Moderate | Moderate | - | - | - | - |

Note: This table is a compilation of data from multiple sources on furan-based polyesters and is intended for comparative purposes. The properties of MMFCA-based polymers may vary.

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters using MMFCA. These are adapted from established methods for other furan-based monomers.

Protocol 1: Melt Polycondensation of MMFCA with a Diol

Objective: To synthesize a polyester from MMFCA and a diol (e.g., ethylene glycol, 1,4-butanediol) via a two-stage melt polycondensation.

Materials:

-

This compound (MMFCA)

-

Diol (e.g., ethylene glycol, 1,4-butanediol) (molar ratio MMFCA:Diol = 1:1.5 to 1:2.2)

-

Catalyst (e.g., antimony trioxide, titanium(IV) butoxide, zinc acetate) (200-400 ppm)

-

Nitrogen gas (high purity)

-

Reaction vessel with a mechanical stirrer, condenser, and vacuum connection

Procedure:

Stage 1: Esterification

-

Charge the MMFCA, diol, and catalyst into the reaction vessel.

-

Purge the vessel with nitrogen gas for at least 30 minutes to remove any oxygen.

-

Heat the mixture to 160-190°C under a slow stream of nitrogen with continuous stirring.

-

Maintain these conditions for 2-4 hours. Water, the byproduct of esterification, will be removed through the condenser. The reaction progress can be monitored by measuring the amount of water collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 210-250°C.

-

Simultaneously, slowly reduce the pressure to below 1 mbar to create a high vacuum. This will facilitate the removal of the excess diol and drive the polymerization reaction forward.

-

Continue the reaction for another 2-4 hours. The viscosity of the molten polymer will increase as the molecular weight of the polyester increases. The reaction is considered complete when the desired viscosity is reached (indicated by the stirrer torque).

-

Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be extruded and pelletized for further characterization.

Protocol 2: Enzymatic Polymerization of MMFCA with a Diol

Objective: To synthesize a polyester from MMFCA and a diol using an immobilized lipase as a catalyst in a solvent-based system. This method is suitable for producing lower molecular weight oligomers or polymers under milder conditions.

Materials:

-

This compound (MMFCA)

-

Diol (e.g., 1,8-octanediol) (equimolar amounts)

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Methanol (for washing the enzyme)

-

Nitrogen gas (high purity)

-

Reaction vessel with a magnetic stirrer and a nitrogen inlet/outlet

Procedure:

1. Enzyme Pre-treatment:

-

Wash the immobilized lipase with methanol to remove any adsorbed water.

-

Dry the enzyme under vacuum at room temperature until a constant weight is achieved.

2. Polymerization:

-

Charge equimolar amounts of MMFCA and the diol into the reaction vessel containing the solvent.

-

Add the pre-treated immobilized lipase to the mixture (typically 5-10% by weight of the monomers).

-

Heat the reaction mixture to 80-100°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for 24-72 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

3. Polymer Purification:

-

After the reaction, cool the mixture to room temperature.

-

Dissolve the crude polymer in a suitable solvent like chloroform or tetrahydrofuran (THF).

-

Remove the immobilized enzyme by filtration. The enzyme can be washed, dried, and potentially reused.

-

Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Visualizations

Synthesis Pathway of MMFCA from HMF

Caption: Synthesis of MMFCA from HMF.

Proposed Polymerization of MMFCA

Caption: Polycondensation of MMFCA with a diol.

Experimental Workflow for Polymer Characterization

Caption: Workflow for polymer characterization.

Application Note: HPLC Analysis of 5-(Methoxymethyl)furan-2-carboxylic Acid

Introduction

5-(Methoxymethyl)furan-2-carboxylic acid is a furan derivative of significant interest in various fields, including as a potential building block for polymers and specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for its quantification in various matrices. While direct methods for this compound are not extensively published, methods for the closely related 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-furancarboxylic acid can be adapted.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data expected for the HPLC analysis of furan carboxylic acid derivatives, which can be used as a benchmark for method development for this compound.

| Parameter | Expected Value | Analytical Conditions |

| Retention Time | 2.5 - 8.0 min | Column: C18; Mobile Phase: Acetonitrile/Water with acid modifier (e.g., phosphoric acid or formic acid); Isocratic or gradient elution.[1][2] |

| Linearity (R²) | > 0.999 | Calibration curve prepared from a stock solution diluted to a series of concentrations.[3] |

| Limit of Detection (LOD) | 5 - 10 ng/mL | Based on a signal-to-noise ratio of 3.[4] |

| Limit of Quantitation (LOQ) | 15 - 30 ng/mL | Based on a signal-to-noise ratio of 10.[2] |

| Recovery | 95 - 105% | Spiking a blank matrix with a known concentration of the analyte. |

| Precision (%RSD) | < 2% | Replicate injections of a standard solution.[5] |

Experimental Protocols

This protocol details a reverse-phase HPLC method for the analysis of this compound.

1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (HPLC grade, for cleaning)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[1]

-

Mobile Phase: A gradient of acetonitrile in 20 mM KH₂PO₄ (pH 6.0) can be effective.[1] Alternatively, an isocratic mobile phase of acetonitrile and water with 0.1% phosphoric acid (e.g., 10:90 v/v) can be used.[2]

-

Column Temperature: 25 °C[1]

-

Detection Wavelength: UV detection at approximately 260-280 nm, as furan derivatives typically show strong absorbance in this range.[6][7]

-

Injection Volume: 10 - 20 µL

3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or mobile phase).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation:

-

For liquid samples, filter through a 0.45 µm syringe filter before injection.

-

For solid samples, an appropriate extraction method should be developed. This may involve dissolving the sample in a suitable solvent, followed by sonication and centrifugation before filtration.

-

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

-

Inject the prepared samples.

-

After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).

5. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time from the standard injections.

-

Integrate the peak area of the analyte in both standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: General workflow for the HPLC analysis of this compound.

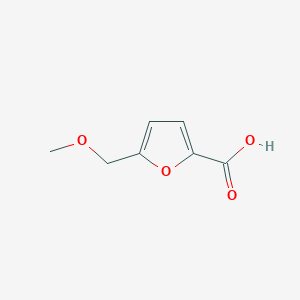

Caption: Chemical structure of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 5-(Methoxymethyl)furan-2-carboxylic acid Purification

This technical support guide is designed for researchers, scientists, and drug development professionals encountering purification challenges with 5-(Methoxymethyl)furan-2-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

| Issue | Question | Possible Cause(s) | Suggested Solution(s) |

| Low Purity | My final product has a low melting point and appears oily or discolored. What are the likely impurities? | 1. Residual Starting Material: Incomplete oxidation of 5-(methoxymethyl)furan-2-carbaldehyde or incomplete hydrolysis of a corresponding ester. 2. Side-Products: Formation of humins (dark polymeric materials), especially under acidic conditions.[1] 3. Over-oxidation: If starting from a less substituted furan, other positions on the ring could be oxidized. | 1. Recrystallization: Use a suitable solvent system (e.g., water, ethyl acetate/hexanes) to crystallize the desired carboxylic acid, leaving impurities in the mother liquor. 2. Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer will precipitate the pure product. 3. Activated Carbon Treatment: If the product is discolored, dissolving it in a suitable solvent and treating with activated carbon can remove colored impurities. |

| Poor Yield | I am losing a significant amount of product during purification. Why is this happening and how can I improve my yield? | 1. Product Solubility: The product may be partially soluble in the recrystallization solvent, leading to loss in the mother liquor. 2. Premature Precipitation: During acid-base extraction, the product may precipitate too quickly, trapping impurities. 3. Degradation: Furan rings can be sensitive to strong acids and high temperatures.[2] | 1. Optimize Recrystallization: Cool the recrystallization mixture slowly to form larger, purer crystals. Minimize the amount of solvent used. 2. Controlled Precipitation: During acidification of the basic extract, cool the solution in an ice bath and add the acid slowly with vigorous stirring to ensure the formation of a fine, pure precipitate. 3. Mild Conditions: Use milder acids for pH adjustment and avoid excessive heat during solvent removal. |